2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that belongs to the class of arylpiperazines. This compound is characterized by the presence of two piperazine rings, a methoxyphenyl group, and a nitrophenyl group. It has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, particularly those involving alpha1-adrenergic receptors.
Medicine: It has been investigated for its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and depression.
Mechanism of Action
The primary mechanism of action of 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL include:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Properties
Molecular Formula |
C23H31N5O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H31N5O4/c1-32-23-5-3-2-4-21(23)26-12-14-27(15-13-26)22-18-19(6-7-20(22)28(30)31)25-10-8-24(9-11-25)16-17-29/h2-7,18,29H,8-17H2,1H3 |
InChI Key |
MUSFUAFIRFRHRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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